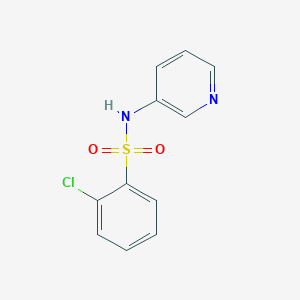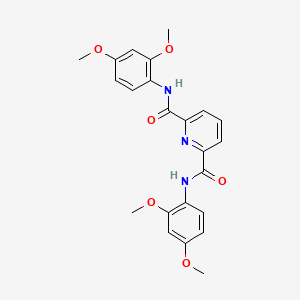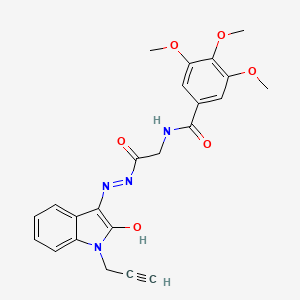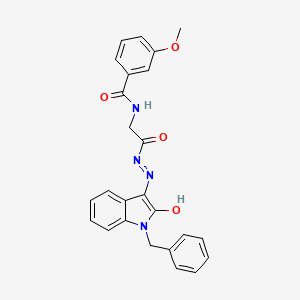![molecular formula C24H20ClN3OS B11120048 [4-(4-Chlorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120048.png)
[4-(4-Chlorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a thiophene ring and a piperazine moiety bearing a chlorophenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine to form 4-(4-chlorophenyl)piperazine.
Quinoline Core Synthesis: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline core in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazine: A simpler analog that lacks the quinoline and thiophene rings.
2-(Thiophen-2-yl)quinoline: Lacks the piperazine moiety but retains the quinoline and thiophene rings.
4-(4-Chlorophenyl)piperazine-1-carbonyl-quinoline: Similar but without the thiophene ring.
Uniqueness
4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the chlorophenyl group, piperazine moiety, quinoline core, and thiophene ring makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C24H20ClN3OS |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C24H20ClN3OS/c25-17-7-9-18(10-8-17)27-11-13-28(14-12-27)24(29)20-16-22(23-6-3-15-30-23)26-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2 |
InChI Key |
QORSSHPMUNDBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119971.png)
![4-bromo-N-{2-[(E)-1-cyano-2-(thiophen-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B11119973.png)

![6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11119984.png)

![6-bromo-N-[3-(dimethylamino)propyl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B11119990.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B11119991.png)
![2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11119994.png)
![7-butyl-N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119995.png)
![3-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11119996.png)

![1-(2,5-Dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11120000.png)

![{4-[2-(2-Fluorophenyl)-1-hydroxyiminoethyl]-3-hydroxyphenoxy}methyl cyanide](/img/structure/B11120029.png)
